Yangonin Yangonin Yangonin is a member of 2-pyranones and an aromatic ether.
Yangonin is a natural product found in Piper majusculum, Piper methysticum, and Ranunculus silerifolius with data available.
See also: Piper methysticum root (part of).
Brand Name: Vulcanchem
CAS No.: 500-62-9
VCID: VC21346136
InChI: InChI=1S/C15H14O4/c1-17-12-6-3-11(4-7-12)5-8-13-9-14(18-2)10-15(16)19-13/h3-10H,1-2H3/b8-5+
SMILES:
Molecular Formula: C15H14O4
Molecular Weight: 258.27 g/mol

Yangonin

CAS No.: 500-62-9

Cat. No.: VC21346136

Molecular Formula: C15H14O4

Molecular Weight: 258.27 g/mol

* For research use only. Not for human or veterinary use.

Yangonin - 500-62-9

Specification

CAS No. 500-62-9
Molecular Formula C15H14O4
Molecular Weight 258.27 g/mol
IUPAC Name 4-methoxy-6-[(E)-2-(4-methoxyphenyl)ethenyl]pyran-2-one
Standard InChI InChI=1S/C15H14O4/c1-17-12-6-3-11(4-7-12)5-8-13-9-14(18-2)10-15(16)19-13/h3-10H,1-2H3/b8-5+
Standard InChI Key XLHIYUYCSMZCCC-VMPITWQZSA-N
Isomeric SMILES COC1=CC=C(C=C1)/C=C/C2=CC(=CC(=O)O2)OC
Canonical SMILES COC1=CC=C(C=C1)C=CC2=CC(=CC(=O)O2)OC
Melting Point 153 - 154 °C

Introduction

Chemical Structure and Properties

Yangonin (C₁₅H₁₄O₄) is a lactone compound with a molecular weight of 258.2693 g/mol . Its IUPAC name is 4-methoxy-6-[(E)-2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one, although it is also known by several other names including 4-methoxy-6-(p-methoxystyryl)-2H-pyran-2-one . Structurally, yangonin contains a substituted α-pyrone as the lactone ring and features a trans configuration in its styryl moiety .

The compound is registered with CAS number 500-62-9 and has the IUPAC Standard InChIKey of XLHIYUYCSMZCCC-VMPITWQZSA-N . Like other kavalactones, yangonin demonstrates high lipid solubility, which explains its ability to rapidly penetrate the blood-brain barrier . This chemical property plays a crucial role in its psychoactive effects when consumed as part of traditional kava preparations.

Table 1: Chemical and Physical Properties of Yangonin

PropertyValue
Chemical FormulaC₁₅H₁₄O₄
Molecular Weight258.2693 g/mol
CAS Registry Number500-62-9
Physical StateSolid
SolubilityHigh lipid solubility, low water solubility
ConfigurationTrans (E)

Occurrence and Biosynthesis

Yangonin naturally occurs in the roots of the kava plant (Piper methysticum), which is native to the South Pacific Islands . It represents one of the six major kavalactones alongside kavain, dihydrokavain, methysticin, dihydromethysticin, and desmethoxyyangonin . These compounds are concentrated in the rhizomes of the plant and contribute to the pharmacological effects of traditional kava preparations .

From a biosynthetic perspective, yangonin is formed from coumaroyl-CoA and malonyl-CoA . This biosynthetic pathway contributes to the unique chemical structure of yangonin and its distinctive biological activities compared to other kavalactones present in kava extracts.

The concentration of yangonin in kava beverages is affected by its limited water solubility, which is considerably lower than some other kavalactones . This physical property has implications for traditional kava consumption practices and modern extraction methods used in commercial preparations.

Pharmacological Properties

Interaction with Cannabinoid System

One of the most notable pharmacological properties of yangonin is its interaction with the endocannabinoid system. Yangonin exhibits binding affinity for the cannabinoid receptor CB₁ with a Ki value of 0.72 μM and shows selectivity versus the CB₂ receptor (Ki >10 μM) . It acts as an agonist at the CB₁ receptor, which suggests that the endocannabinoid system may contribute to the complex psychopharmacology of traditional kava preparations .

Studies have demonstrated that among various kavalactones tested, only yangonin showed significant affinity for the human recombinant CB₁ receptor . This unique property distinguishes yangonin from other kavalactones and provides a potential mechanistic explanation for some of kava's psychoactive effects.

Effects on GABA Receptors

Like other kavalactones, yangonin has been found to potentiate GABAA receptors . This activity likely contributes to the anxiolytic and sedative properties associated with kava consumption. The modulation of GABAergic neurotransmission represents an important mechanism through which yangonin may exert its calming effects on the central nervous system.

Other Pharmacological Activities

Recent research has identified additional pharmacological activities of yangonin that expand our understanding of its therapeutic potential. A 2024 study demonstrated that yangonin exerts anti-nociceptive and anti-inflammatory hyperalgesia effects via CB₁ receptors at the spinal level . This research showed that intrathecal injection of yangonin demonstrated a relatively potent anti-nociceptive effect and attenuated carrageenan-induced hyperalgesia in an animal model .

Notably, these effects were completely reversed by co-administration of PF 514273, a CB₁ receptor antagonist, confirming the role of cannabinoid receptors in mediating yangonin's analgesic properties . This positions yangonin as a promising compound for pain management applications.

Receptor/TargetActivityPotencyReference
CB₁ receptorAgonistKi = 0.72 μM
CB₂ receptorLow affinityKi >10 μM
GABAA receptorPositive modulatorNot specified
Monoamine oxidaseInhibitor (preference for isozyme B)Not specified
Anti-nociceptive effectEffective at spinal level19.36 nmol/rat (intrathecal)

Anticancer Properties

Emerging research has identified significant anticancer properties of yangonin, particularly in bladder cancer models. Studies have shown that yangonin induces autophagy and sensitizes bladder cancer cells to other therapeutic agents via inhibition of the mammalian target of rapamycin (mTOR) pathway .

The mechanism of yangonin's anticancer action involves:

  • Increased expression of autophagy-related proteins beclin and ATG5

  • Upregulation of liver kinase B1 (LKB1)

  • Decreased phosphorylation of key signaling components including Akt, PRAS40, rpS6, p70S6K, and 4E-BP1

  • Increased binding of 4E-BP1 to m7 GTP

A notable finding is that yangonin's growth inhibitory effects were attenuated in TSC1 or LKB1 knockout mouse embryonic fibroblasts, suggesting that TSC1 and LKB1 expression may contribute to optimal growth inhibition by yangonin . Furthermore, yangonin has demonstrated efficacy in reducing the viability of bladder cancer cell lines derived from different stages of human bladder cancer .

One of the most promising aspects of yangonin's anticancer potential is its synergistic action with apoptosis-inducing agents such as docetaxel and flavokawain A . This synergistic effect suggests that yangonin could potentially enhance the efficacy of conventional chemotherapeutic agents while possibly reducing the required dosages and associated side effects.

Table 3: Anticancer Effects of Yangonin

EffectMechanismCancer TypeReference
Induction of autophagyIncreased beclin and ATG5 expressionBladder cancer
Inhibition of mTOR pathwayDecreased phosphorylation of Akt, PRAS40, rpS6, p70S6K, 4E-BP1Bladder cancer
Enhanced LKB1 signalingIncreased LKB1 expressionBladder cancer
Synergistic effectCombined action with docetaxel and flavokawain ABladder cancer
Growth inhibitionTSC1/LKB1-dependent mechanismsMultiple cancer cell types
Toxicity ParameterEffectModel SystemReference
Hepatocyte viability~40% reductionHuman hepatocytes (HepG2)
Mode of cell deathPrimarily apoptosisHuman hepatocytes
Glutathione levelsNo significant changesHuman hepatocytes
CYP450 enzymesInhibitionIn vitro enzymatic assays
Relative toxicityHigher than kavain and methysticinHuman hepatocytes

Metabolism and Pharmacokinetics

Understanding the metabolism and pharmacokinetics of yangonin is crucial for evaluating its therapeutic potential and safety profile. Studies have shown that yangonin is poorly absorbed and rapidly eliminated from the body . The limited bioavailability may be attributed to its physicochemical properties, including its low water solubility.

Research on yangonin metabolism has identified three primary urinary metabolites formed via O-demethylation, with dihydroxy-5,6-dehydro-7,8-dihydrokavain and p-hydroxy-5,6-dehydrokavain (predominant) being the major metabolites . Notably, no ring-opening products were detected in the metabolic pathway of yangonin, distinguishing it from the metabolism of other kavalactones .

When absorbed, yangonin demonstrates high lipid solubility, which facilitates its rapid penetration into the brain . This property explains the quick onset of psychoactive effects observed with kava consumption. Studies in mice have shown that when the uptake of dihydrokavain, kavain, desmethoxyyangonin, and yangonin was measured in mouse brain as components of kava resin, the absorption was greater than when they were administered as isolated compounds, suggesting potential synergistic interactions between constituents .

The metabolism of yangonin primarily occurs via phase I reactions, with O-demethylation being the predominant pathway . This metabolic route differs from some other kavalactones that undergo more complex biotransformations including ring-opening reactions.

Analytical Methods

The analysis of yangonin in kava preparations presents certain challenges due to its chemical properties. One notable issue is its susceptibility to cis/trans isomerization in light, which necessitates that high-performance liquid chromatography (HPLC) analysis be conducted in the absence of light to prevent this transformation .

Various analytical methods have been developed for the quantification of yangonin in kava extracts and biological samples. These include chromatographic approaches such as HPLC with ultraviolet detection, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS) .

Alternative analytical techniques that have been suggested for the direct determination of kavalactones without the need for separation include near-infrared spectroscopy and nuclear magnetic resonance spectroscopy . These methods offer potential advantages in terms of speed and simplicity for routine analysis of kava products.

For pharmacokinetic studies, GC-MS spectral analysis has been employed to determine the uptake of yangonin into the mouse brain following administration . This approach allows for sensitive and specific detection of yangonin in complex biological matrices.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator